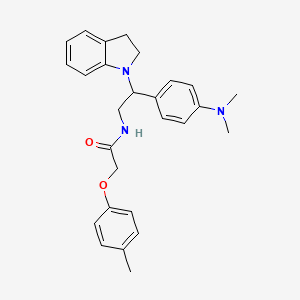
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as DIBO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. By inhibiting NMT activity, this compound can affect the function of various proteins that are important for cell growth, survival, and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, vasodilation, and reduction of blood pressure. These effects are thought to be mediated by the inhibition of NMT activity and subsequent modulation of protein function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide in lab experiments is its specificity for NMT inhibition, which allows for the selective modulation of protein function. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in vitro and in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide. One area of interest is the development of more potent and selective NMT inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other diseases and conditions, such as inflammation and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on protein function and cellular processes.
Synthesemethoden
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde and indole-2-carboxylic acid followed by the reaction of the resulting intermediate with p-toluenesulfonyl chloride and N-(2-aminoethyl)-2-(hydroxymethyl)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(p-tolyloxy)acetamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects and reduce blood pressure.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-20-8-14-24(15-9-20)32-19-27(31)28-18-26(22-10-12-23(13-11-22)29(2)3)30-17-16-21-6-4-5-7-25(21)30/h4-15,26H,16-19H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPJIKFYRCEEFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
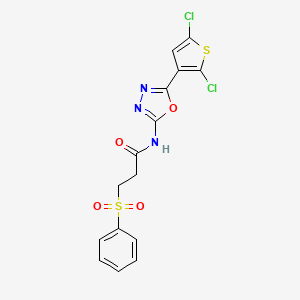
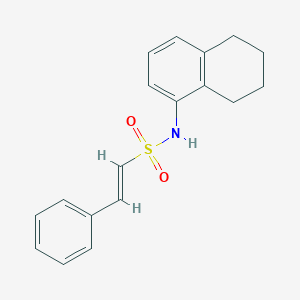
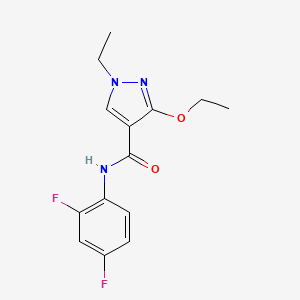
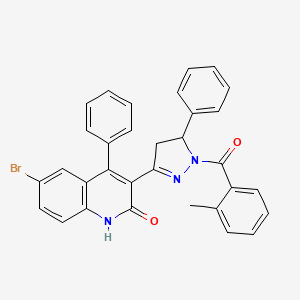
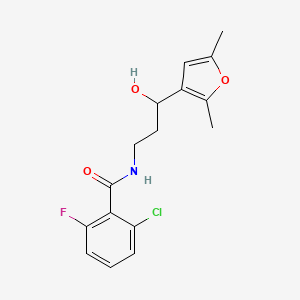
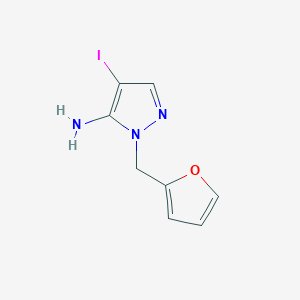
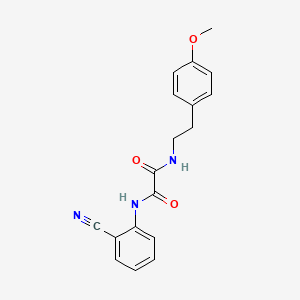
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)
![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)
![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)
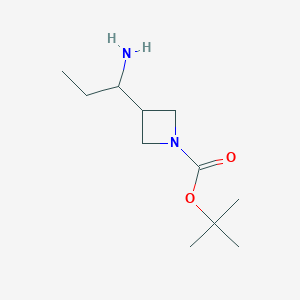
![2-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-chloropyrazine](/img/structure/B2403749.png)
